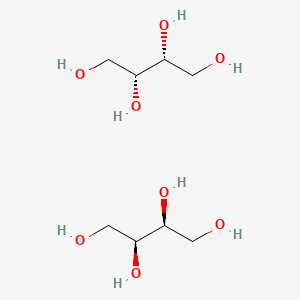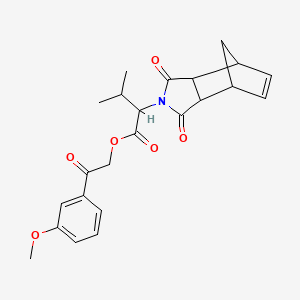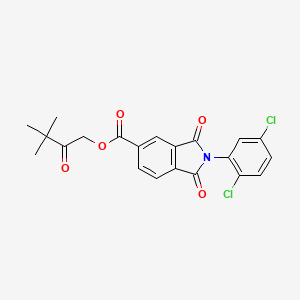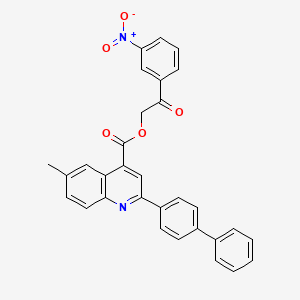
(-)-threitol; D-treitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Threitol: and D-treitol are stereoisomers of a four-carbon sugar alcohol, also known as butane-1,2,3,4-tetrol. These compounds are naturally occurring and can be found in various organisms such as algae, fungi, and lichens. They are known for their sweet taste, being twice as sweet as sucrose, and have applications in various fields including medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-threitol and D-treitol typically involves the reduction of corresponding tetrose sugars. One common method is the catalytic hydrogenation of erythrose or threose using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve high yields.
Industrial Production Methods: Industrial production of these compounds can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce high yields of threitol or treitol from glucose or other sugar substrates. The fermentation process is followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: Threitol and treitol can undergo oxidation reactions to form corresponding acids. For example, oxidation with nitric acid can yield threonic acid.
Reduction: These compounds can be reduced further to form simpler alcohols, although this is less common.
Substitution: Threitol and treitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with metal catalysts like Pd/C.
Substitution: Halogenating agents like thionyl chloride, amines for amination reactions.
Major Products:
Oxidation: Threonic acid.
Reduction: Simpler alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry: Threitol and treitol are used as chiral building blocks in organic synthesis. Their stereochemistry makes them valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: These compounds are studied for their role in metabolic pathways. They can act as intermediates in the biosynthesis of other important biomolecules.
Medicine: Threitol and treitol have potential applications as coronary vasodilators due to their ability to influence blood flow. They are also being investigated for their use in drug delivery systems.
Industry: In the food industry, these compounds are used as sweeteners and humectants. They help in maintaining moisture and improving the texture of food products.
作用機序
The mechanism by which threitol and treitol exert their effects involves their interaction with specific enzymes and receptors in biological systems. For instance, as coronary vasodilators, they may interact with receptors on the vascular smooth muscle cells, leading to relaxation and increased blood flow. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Erythritol: Another four-carbon sugar alcohol, commonly used as a low-calorie sweetener.
Xylitol: A five-carbon sugar alcohol, also used as a sweetener and in dental care products.
Sorbitol: A six-carbon sugar alcohol, widely used in food and pharmaceutical industries.
Uniqueness: Threitol and treitol are unique due to their specific stereochemistry, which can influence their biological activity and applications. Their higher sweetness compared to some other sugar alcohols makes them particularly valuable in the food industry.
特性
分子式 |
C8H20O8 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
(2S,3S)-butane-1,2,3,4-tetrol;(2R,3R)-butane-1,2,3,4-tetrol |
InChI |
InChI=1S/2C4H10O4/c2*5-1-3(7)4(8)2-6/h2*3-8H,1-2H2/t2*3-,4-/m10/s1 |
InChIキー |
RUXUJSMUZGUSEA-CKQOXSRLSA-N |
異性体SMILES |
C([C@H]([C@@H](CO)O)O)O.C([C@@H]([C@H](CO)O)O)O |
正規SMILES |
C(C(C(CO)O)O)O.C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![4-{[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12463145.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463179.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)

![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)

